2-Chloro-4-morpholinofuro[3,2-d]pyrimidine
Overview
Description
2-Chloro-4-morpholinofuro[3,2-d]pyrimidine is a chemical compound characterized by its unique structure, which includes a morpholine ring fused to a furo[3,2-d]pyrimidine core
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
While the specific mechanism of action for 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine is not explicitly stated, pyrimidines in general have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
2-Chloro-4-morpholinofuro[3,2-d]pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Research into pyrimidines, including 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, is ongoing. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summarized . Future research may focus on the development of new pyrimidines as anti-inflammatory agents , and the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine typically involves multiple steps, starting with the construction of the furo[3,2-d]pyrimidine core One common approach is the cyclization of a suitable precursor, such as a substituted pyrimidinone, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions often use nucleophiles like amines or alcohols under specific conditions.
Major Products Formed:
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl) carboxamides
2-Chloro-4-morpholinofuro[3,2-d]pyrimidine-6-carbaldehyde
Properties
IUPAC Name |
2-chloro-4-morpholin-4-ylfuro[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-10-12-7-1-4-16-8(7)9(13-10)14-2-5-15-6-3-14/h1,4H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUMUQZCQPUOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718636 | |
Record name | 2-Chloro-4-(morpholin-4-yl)furo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-08-5 | |
Record name | 2-Chloro-4-(morpholin-4-yl)furo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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